Ethyl 3-(2,4-dimethylphenyl)propanoate
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Overview
Description
Ethyl 3-(2,4-dimethylphenyl)propanoate is an organic compound with the molecular formula C13H18O2 It is an ester derivative of 3-(2,4-Dimethyl-phenyl)-propionic acid, where the carboxylic acid group is esterified with ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2,4-dimethylphenyl)propanoate typically involves the esterification of 3-(2,4-Dimethyl-phenyl)-propionic acid with ethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,4-dimethylphenyl)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and ethanol in the presence of aqueous acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide can be used as reagents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a common reagent.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Hydrolysis: 3-(2,4-Dimethyl-phenyl)-propionic acid and ethanol.
Reduction: 3-(2,4-Dimethyl-phenyl)-propanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(2,4-dimethylphenyl)propanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used as a building block for the synthesis of pharmaceutical agents.
Material Science: It can be used in the preparation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(2,4-dimethylphenyl)propanoate depends on its chemical reactivity. As an ester, it can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical pathways. The ester group can also be involved in interactions with enzymes and other proteins, affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Dimethyl-phenyl)-propionic acid: The parent carboxylic acid of the ester.
3-(2,4-Dimethyl-phenyl)-propanol: The alcohol derivative obtained by reduction of the ester.
2,4-Dimethylbenzoic acid: A structurally related compound with a similar aromatic ring system.
Uniqueness
Ethyl 3-(2,4-dimethylphenyl)propanoate is unique due to its ester functional group, which imparts different chemical reactivity compared to its parent acid or alcohol derivatives. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
IUPAC Name |
ethyl 3-(2,4-dimethylphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-4-15-13(14)8-7-12-6-5-10(2)9-11(12)3/h5-6,9H,4,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIZXRVGILTMEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C=C(C=C1)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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